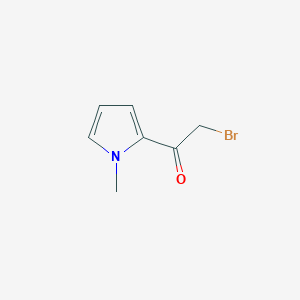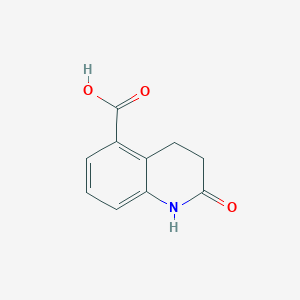
2-Oxo-1,2,3,4-Tetrahydrochinolin-5-carbonsäure
Übersicht
Beschreibung
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid includes a quinoline core with a carboxylic acid group at the 5-position and a keto group at the 2-position, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Similar compounds like tetrahydroisoquinolines have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid . These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
Biochemische Analyse
Biochemical Properties
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterases, which are enzymes that catalyze the hydrolysis of acetylcholine into choline and acetic acid . This interaction is essential for the proper functioning of the nervous system. Additionally, 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cholinesterases can impact neurotransmission, thereby affecting neuronal cells . Additionally, it may influence the expression of genes involved in metabolic pathways, altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of cholinesterases, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Furthermore, 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid may modulate the expression of genes involved in neurotransmission and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term exposure to 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid may lead to sustained inhibition of cholinesterases, affecting neurotransmission and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid vary with different dosages in animal models. At low doses, it may enhance cholinergic signaling by inhibiting cholinesterases . At high doses, it could lead to toxic effects, such as excessive accumulation of acetylcholine, resulting in cholinergic toxicity. Threshold effects and adverse reactions at high doses need to be carefully studied to determine the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of cholinesterases affects the metabolism of acetylcholine . Additionally, it may influence other metabolic pathways by modulating the activity of enzymes involved in energy production and cellular respiration.
Subcellular Localization
The subcellular localization of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cholinesterases suggests its localization in synaptic regions where neurotransmission occurs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes or ketones can lead to the formation of the desired quinoline derivative . Another method involves the use of phase-transfer catalysis (PTC) to facilitate the alkylation of quinoline derivatives .
Industrial Production Methods: Industrial production of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-1,2,3,4-tetrahydropyrimidine: Similar in structure but with a pyrimidine ring instead of a quinoline ring.
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Differing by the position of the carboxylic acid group.
4-Hydroxy-2-quinolones: Featuring a hydroxyl group instead of a keto group at the 2-position.
Uniqueness: 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBGMTCJGXSBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531413 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88371-29-3 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
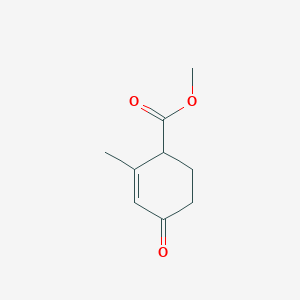
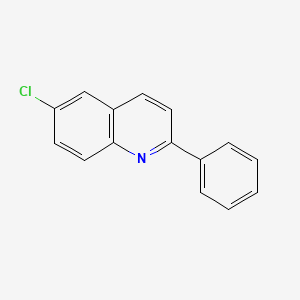
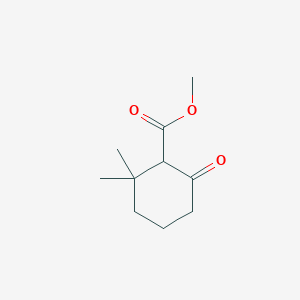
![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)


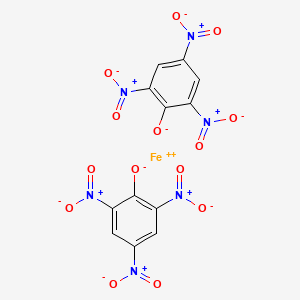
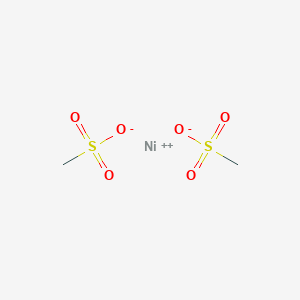
![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1611524.png)
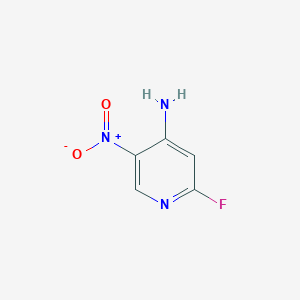

![5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1611532.png)
